molecular formula C19H30N2O3 B2817231 tert-Butyl (1R*,4R*)-4-(2-methoxybenzylamino)cyclohexylcarbamate CAS No. 1286263-95-3

tert-Butyl (1R*,4R*)-4-(2-methoxybenzylamino)cyclohexylcarbamate

Cat. No. B2817231
CAS RN: 1286263-95-3
M. Wt: 334.46
InChI Key: HVINDOBAFOMWHY-WKILWMFISA-N
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Description

Tert-Butyl (1R*,4R*)-4-(2-methoxybenzylamino)cyclohexylcarbamate is a chemical compound that belongs to the class of tertiary butyl carbamates. It has gained significant attention in the scientific community due to its potential applications in various fields, including drug development and chemical synthesis.

Scientific Research Applications

Enantioselective Synthesis and Chemical Transformations

  • Enantioselective Synthesis for Potent CCR2 Antagonists : An efficient enantioselective synthesis method for benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate in creating potent CCR2 antagonists, is achieved through a key iodolactamization step. This process is crucial for yielding highly functionalized compounds, aiding in the development of targeted therapies (Campbell et al., 2009).

  • Carbocyclic Analogues of Nucleotides : The compound serves as a critical intermediate for synthesizing carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating the compound's versatility in nucleotide analogue synthesis. Its crystal structure further validates the precise substitution of the cyclopentane ring, which is essential for the enantioselective synthesis of these analogues (Ober et al., 2004).

  • Non-Covalent Complex Formation : A study explored the electrochemical oxidation of 3,5-di-tert-butylcatechol in the presence of 2-methoxybenzylamine, leading to the formation of a non-covalent complex with potential applications in organic synthesis and materials science (Salehzadeh & Nematollahi, 2014).

  • Asymmetric Synthesis for Biological Studies : The asymmetric synthesis of various cyclohexane-based compounds, including those related to tert-Butyl (1R*,4R*)-4-(2-methoxybenzylamino)cyclohexylcarbamate, highlights the compound's role in synthesizing biologically relevant molecules. These synthetic approaches are instrumental in drug development and understanding biological pathways (Davies et al., 2004; Qin et al., 2014).

Novel Chemical Reactions and Intermediates

  • Development of N-(Boc) Nitrone Equivalents : Research on tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, including structures similar to the query compound, has opened new avenues in organic synthesis. These compounds act as N-(Boc)-protected nitrones, facilitating the synthesis of N-(Boc)hydroxylamines and serving as versatile building blocks for complex organic molecules (Guinchard et al., 2005).

  • Ring-Closing Iodoamination : The use of tert-butyl 2-hydroxy-7-[N-methyl-N-(α-methyl-p-methoxybenzyl)amino]cyclohept-3-ene-1-carboxylates in ring-closing iodoamination reactions demonstrates the compound's utility in creating 8-azabicyclo[3.2.1]octane scaffolds, a crucial step in synthesizing alkaloids like (+)-pseudococaine (Brock et al., 2012).

properties

IUPAC Name

tert-butyl N-[4-[(2-methoxyphenyl)methylamino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-19(2,3)24-18(22)21-16-11-9-15(10-12-16)20-13-14-7-5-6-8-17(14)23-4/h5-8,15-16,20H,9-13H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVINDOBAFOMWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1R*,4R*)-4-(2-methoxybenzylamino)cyclohexylcarbamate

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